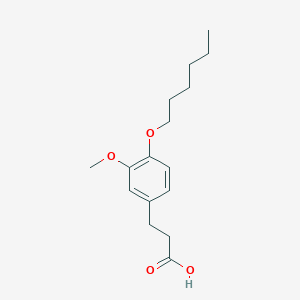

3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid

描述

Structure

3D Structure

属性

CAS 编号 |

79669-12-8 |

|---|---|

分子式 |

C16H24O4 |

分子量 |

280.36 g/mol |

IUPAC 名称 |

3-(4-hexoxy-3-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C16H24O4/c1-3-4-5-6-11-20-14-9-7-13(8-10-16(17)18)12-15(14)19-2/h7,9,12H,3-6,8,10-11H2,1-2H3,(H,17,18) |

InChI 键 |

PASMEGLJTMGRDI-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCOC1=C(C=C(C=C1)CCC(=O)O)OC |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-hydroxy-3-methoxybenzaldehyde.

Etherification: The hydroxyl group at the 4-position is etherified with hexyl bromide in the presence of a base such as potassium carbonate to form 4-(hexyloxy)-3-methoxybenzaldehyde.

Reduction: The aldehyde group is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

Oxidation: The alcohol is oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate or Jones reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

化学反应分析

Types of Reactions

3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hexyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, Jones reagent.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, aryl halides, in the presence of bases like potassium carbonate.

Major Products Formed

Oxidation: 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid.

Reduction: 3-(4-(Hexyloxy)-3-methoxyphenyl)propanol.

Substitution: Various substituted phenylpropanoic acids depending on the substituent used.

科学研究应用

3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The methoxy and hexyloxy groups contribute to its ability to scavenge free radicals and reduce oxidative stress.

Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring critically influence solubility, stability, and reactivity:

- Lipophilicity : The hexyloxy group in the target compound increases logP compared to hydroxy or smaller alkoxy substituents, favoring lipid membrane interactions but reducing aqueous solubility.

- Acidity: The propanoic acid backbone (pKa ~4.8) remains consistent across analogs, but electron-donating groups like methoxy may slightly modulate acidity .

生物活性

3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid is a phenolic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C16H24O4

Molecular Weight : 280.37 g/mol

CAS Number : 79669-12-8

The compound features a propanoic acid moiety connected to a hexyloxy and methoxy-substituted phenyl group, contributing to its unique chemical reactivity and biological properties.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have demonstrated that the compound can reduce inflammation markers in various biological models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties against certain bacterial strains, indicating its potential application in treating infections.

The biological effects of this compound are thought to be mediated through several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors involved in metabolic regulation, similar to other phenolic compounds.

- Modulation of Enzymatic Activity : It potentially modulates enzymes related to inflammation and oxidative stress, enhancing its therapeutic profile.

Case Studies

- Metabolic Regulation : A study showed that this compound improved insulin sensitivity in animal models, suggesting a role in metabolic disorders such as diabetes.

- Cognitive Function : Research indicated potential cognitive benefits, with improvements noted in memory tasks among subjects treated with the compound.

Pharmacokinetics

Pharmacokinetic studies reveal that after oral administration, this compound is rapidly absorbed and distributed to various tissues, including the liver and kidneys. The peak concentration occurs within 30 minutes post-administration, indicating efficient bioavailability.

| Parameter | Value |

|---|---|

| Absorption Time | ~30 minutes |

| Peak Concentration | Liver > Kidneys |

| Bioavailability | High |

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other phenolic compounds such as:

| Compound | Antioxidant Activity | Anti-inflammatory | Antimicrobial |

|---|---|---|---|

| 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid | Moderate | Yes | Yes |

| Curcumin | High | Yes | Yes |

| Resveratrol | High | Yes | Moderate |

常见问题

Basic: What are the standard synthetic routes for 3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid, and what reaction conditions are critical?

Answer:

The compound is typically synthesized via Friedel-Crafts alkylation or Mitsunobu reactions to introduce the hexyloxy and methoxy groups onto the phenyl ring. Key steps include:

- Acylation : Propanoic acid derivatives are coupled to the substituted phenyl ring using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Etherification : Hexyloxy groups are introduced via nucleophilic substitution (e.g., Williamson synthesis) under reflux with potassium carbonate as a base .

- Critical conditions : Anhydrous solvents (e.g., DMF or THF), controlled temperatures (60–80°C), and inert atmospheres (N₂/Ar) to prevent oxidation of phenolic intermediates .

Basic: Which spectroscopic techniques are most reliable for structural elucidation of this compound?

Answer:

- NMR spectroscopy :

- ¹H NMR : Identifies methoxy (-OCH₃, δ ~3.8 ppm) and hexyloxy (-OCH₂-, δ ~3.4–4.1 ppm) groups. Aromatic protons (δ ~6.5–7.5 ppm) confirm substitution patterns .

- ¹³C NMR : Distinguishes carbonyl carbons (δ ~170–175 ppm) and quaternary carbons on the phenyl ring .

- IR spectroscopy : Confirms carboxylic acid (2500–3300 cm⁻¹, broad O-H stretch) and ether (C-O-C, ~1250 cm⁻¹) functionalities .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 309.17) and fragmentation patterns .

Advanced: How can the synthesis be optimized to enhance yield and purity?

Answer:

- Catalyst optimization : Use palladium catalysts (e.g., Pd/C) for selective hydrogenation to reduce side reactions .

- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the compound ≥95% purity .

- By-product mitigation : Add scavengers (e.g., molecular sieves) during etherification to absorb excess alcohols .

- Yield improvement : Increase stoichiometric ratios of hexyl bromide (1.2–1.5 eq) and extend reaction times (12–24 hrs) .

Advanced: What in vitro models are suitable for evaluating its anti-inflammatory activity, and how do structural modifications affect efficacy?

Answer:

- Cell-based assays :

- COX-2 inhibition : Test in LPS-induced RAW 264.7 macrophages; measure prostaglandin E₂ (PGE₂) via ELISA .

- NF-κB luciferase reporter assays : Quantify transcriptional activity in HEK293 cells .

- Structure-activity insights :

Advanced: How should researchers resolve contradictions in reported biological activities across studies?

Answer:

- Variable standardization : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration) .

- Purity validation : Characterize compounds via HPLC (>98% purity) to exclude confounding effects from impurities .

- Metabolic stability : Compare results in hepatocyte models (e.g., human vs. rodent) to account for species-specific metabolism .

- Dose-response curves : Use nonlinear regression to calculate IC₅₀ values, reducing variability from endpoint measurements .

Advanced: What methodologies assess metabolic stability and bioavailability in preclinical studies?

Answer:

- In vitro models :

- In vivo PK studies :

Advanced: How can molecular docking predict interactions with cyclooxygenase-2 (COX-2)?

Answer:

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Protocol :

- Retrieve COX-2 structure (PDB ID: 5KIR).

- Prepare ligand (protonate carboxylic acid at pH 7.4).

- Identify binding pockets (e.g., Arg120/Tyr355 for H-bonding; hydrophobic pocket for hexyloxy chain) .

- Validation : Compare docking scores (ΔG ~-9.5 kcal/mol) with known inhibitors (e.g., celecoxib: ΔG ~-10.2 kcal/mol) .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .

- Storage : Keep in airtight containers at 4°C, away from oxidizers .

- Spill management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。